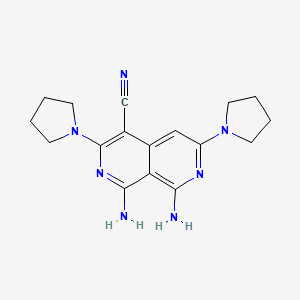

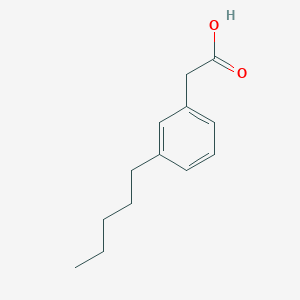

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol

Übersicht

Beschreibung

SM360320, also known as CL-087, is a potent, orally active and selective TLR7 agonist. SM360320 induced in vivo secretion of interferon alpha (IFNalpha) and exerted a significant antitumor effect in CEA.Tg mice challenged with a syngenic tumor cell line expressing CEA and an additive effect with a CEA vaccine. SM360320 may have potential as immunological adjuvant for therapeutic DNA vaccines.

Wissenschaftliche Forschungsanwendungen

Study 1 Synthetic Studies Directed Towards Agelasine Analogs

This study focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-substituents. Significant variations in amino/imino tautomer ratios were observed. NMR methods were used to identify these tautomers. When treated with benzyl bromide, these compounds resulted in N-7- and N6-benzylated products, with N-7 being the major product. The presence of strongly electronegative substituents at C-2 significantly affected the reactivity under alkylation conditions (Roggen & Gundersen, 2008).

Antimycobacterial Potential of Purine Analogs

Study 2 Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-Furyl)Purines

The study synthesized various purine derivatives and evaluated their activity against Mycobacterium tuberculosis. 9-Benzylpurines, particularly those with electron-donating substituents and a chlorine atom in the purine 2-position, exhibited high antimycobacterial activity. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated notable potential as an antituberculosis drug due to its low toxicity, high activity inside macrophages, and significant antimycobacterial activity (Bakkestuen, Gundersen & Utenova, 2005).

Radiolabeled Purine Derivatives for Cancer Imaging

Study 3 Radiolabeled O6-Benzylguanine Derivatives as Potential PET Imaging Agents for DNA Repair Protein in Breast Cancer

This study synthesized novel radiolabeled O6-benzylguanine derivatives for evaluating as PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in breast cancer. The synthesized analogs showed strong inhibitory effectiveness on AGT, warranting further evaluation for their potential in breast cancer imaging (Zheng, Liu, Fei, Wang, Ohannesian, Erickson, Stone & Hutchins, 2003).

Synthesis and Evaluation of Purine Analogs for Biological Activity

Study 4 Synthesis and Characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines

The study focused on synthesizing 6-carbamoyl-9H-purines and evaluating their potential biological activity. The synthesized compounds showed promise with full characterization by spectroscopic data. Intramolecular hydrogen bonding was identified as a significant feature of these compounds, impacting their biological properties (Yahyazadeh, 2014).

Eigenschaften

IUPAC Name |

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCDGEZXHXHLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434307 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol | |

CAS RN |

226907-52-4 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

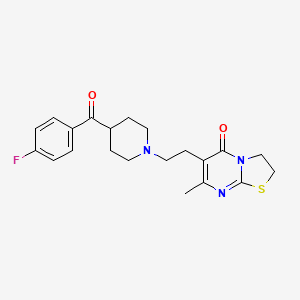

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)